1-(2,6-Difluorophenyl)cyclopropanamine
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Overview
Description
1-(2,6-Difluorophenyl)cyclopropanamine is a chemical compound with the molecular formula C9H9F2N and a molecular weight of 169.18 g/mol . It is characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with two fluorine atoms at the 2 and 6 positions. This compound is of interest in various fields of scientific research due to its unique structural and chemical properties.
Preparation Methods
The synthesis of 1-(2,6-Difluorophenyl)cyclopropanamine can be achieved through several synthetic routes. One common method involves the cyclopropanation of o-difluorobenzene with chloracetyl chloride in the presence of a base such as sodium hydroxide . Another approach involves the reaction of camphor sulfonium ylide with acrylonitrile, followed by hydrolysis and Hofmann degradation to yield the desired product . These methods are characterized by high yields and good stereoselectivity, making them suitable for industrial production.
Chemical Reactions Analysis
1-(2,6-Difluorophenyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding cyclopropanone derivatives.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding cyclopropylamine.
Common reagents used in these reactions include potassium permanganate, chromium trioxide, hydrogen gas, and palladium catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,6-Difluorophenyl)cyclopropanamine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorophenyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(2,6-Difluorophenyl)cyclopropanamine can be compared with other similar compounds, such as:
(1S,2R)-2-(3,4-Difluorophenyl)cyclopropylamine: This compound has a similar structure but differs in the position of the fluorine atoms and the stereochemistry of the cyclopropane ring.
2-(2,6-Difluorophenyl)cyclopropylamine: Another closely related compound with slight variations in the cyclopropane ring and phenyl group substitution.
These comparisons highlight the uniqueness of this compound in terms of its structural and chemical properties, which contribute to its specific applications and reactivity.
Properties
Molecular Formula |
C9H9F2N |
---|---|
Molecular Weight |
169.17 g/mol |
IUPAC Name |
1-(2,6-difluorophenyl)cyclopropan-1-amine |
InChI |
InChI=1S/C9H9F2N/c10-6-2-1-3-7(11)8(6)9(12)4-5-9/h1-3H,4-5,12H2 |
InChI Key |
XAHNJLSAPOWBOG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=C(C=CC=C2F)F)N |
Origin of Product |
United States |
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